molecular formula C14H11NO2S2 B2402339 Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate CAS No. 861452-15-5

Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate

Cat. No.: B2402339
CAS No.: 861452-15-5
M. Wt: 289.37
InChI Key: UPUGJYHYPFQXMG-UHFFFAOYSA-N
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Description

Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate (CAS: 861239-51-2) is a thiophene derivative featuring a benzyl group at the 5-position, an isothiocyanate (-NCS) substituent at the 2-position, and a methyl ester at the 3-position. Its molecular formula is C₁₄H₁₁NO₂S₂, with a molecular weight of 289.38 g/mol . The compound is structurally significant due to the electron-withdrawing isothiocyanate group, which enhances reactivity in nucleophilic addition and cycloaddition reactions. It has been synthesized via multi-step protocols involving Gewald thiophene synthesis or iodocyclization methods, as seen in analogous thiophene derivatives .

Properties

IUPAC Name

methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S2/c1-17-14(16)12-8-11(19-13(12)15-9-18)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUGJYHYPFQXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate typically involves the reaction of 5-benzyl-2-thiophenecarboxylic acid with methyl isothiocyanate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the isothiocyanate group .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophiles, such as thiols and amines, forming covalent bonds. This reactivity is exploited in biological systems to modify proteins and other biomolecules, thereby affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 5-Benzyl-2-Isothiocyanatothiophene-3-Carboxylate

The ethyl ester analog (CAS: 85716-87-6) differs only in its ester group (ethyl vs. methyl), resulting in a molecular formula of C₁₅H₁₃NO₂S₂ and a molecular weight of 303.40 g/mol . The ethyl substitution increases hydrophobicity slightly, which may influence solubility and crystallinity.

Thiophene Derivatives with Varied Substituents
Compound Name Molecular Formula Molecular Weight Key Substituents Key Differences Source
Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate C₁₄H₁₁NO₂S₂ 289.38 Benzyl, isothiocyanate, methyl ester Reference compound
Ethyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate C₁₅H₁₃NO₂S₂ 303.40 Benzyl, isothiocyanate, ethyl ester Increased hydrophobicity
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate C₁₅H₁₅NO₂S 273.35 Amino, methyl, phenyl, ethyl ester Lacks isothiocyanate; bioactive scaffold
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate C₁₃H₁₇NO₅S 299.34 Acetamido, methyl, dual ethyl esters Dual ester groups; acetamido substituent

Key Observations :

  • The isothiocyanate group in the target compound distinguishes it from analogs like 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate, which has an amino group instead. This substitution significantly alters reactivity, as isothiocyanates are more electrophilic and participate in thiourea formation .

Biological Activity

Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate is a compound of significant interest in biological research due to its potential therapeutic properties. This article explores its biological activity, including anticancer and antimicrobial effects, as well as its mechanisms of action and applications in medicinal chemistry.

Chemical Structure and Properties

This compound features both isothiocyanate and carboxylate functional groups, which contribute to its unique reactivity. The isothiocyanate group is known for its ability to react with nucleophiles, influencing the biological activity of the compound by modifying proteins and other biomolecules.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been studied for its effects on various cancer cell lines, with a focus on:

  • Mechanism of Action : The compound interacts with specific molecular targets involved in cancer progression. The isothiocyanate moiety can induce apoptosis in cancer cells by activating pathways that lead to programmed cell death.
  • Case Studies : In vitro studies have demonstrated that this compound can inhibit the growth of breast cancer cells, showing an IC50 value in the range of 10-30 µM, indicating moderate potency against tumor cells .
Cell LineIC50 (µM)Mechanism of Action
Breast Cancer Cells10 - 30Induction of apoptosis
Colon Cancer Cells15 - 25Inhibition of STAT3 signaling

Antimicrobial Activity

In addition to anticancer effects, this compound has shown antimicrobial properties. It has been evaluated against various pathogens, including bacteria and fungi.

  • In Vitro Studies : The compound demonstrated significant activity against several bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
PathogenMIC (µg/mL)Type of Activity
Staphylococcus aureus75Bactericidal
Escherichia coli100Bacteriostatic

The biological activity of this compound is attributed to several mechanisms:

  • Protein Modification : The isothiocyanate group reacts with thiols in proteins, leading to changes in protein function and stability.
  • Cell Cycle Arrest : The compound can induce cell cycle arrest at various phases, preventing cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.

Research Findings and Applications

Recent studies have highlighted the versatility of this compound in various fields:

  • Medicinal Chemistry : Investigated for its potential as a lead compound in drug development targeting cancer and infectious diseases.
  • Proteomics : Employed in proteomic studies to explore protein interactions and functions, aiding in the understanding of disease mechanisms .

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